3-(2-Fluoroethyl)benzonitrile
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Overview
Description
3-(2-Fluoroethyl)benzonitrile is an organic compound with the molecular formula C9H8FN It consists of a benzonitrile core substituted with a 2-fluoroethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluoroethyl)benzoic acid.
Reduction: Formation of 3-(2-Fluoroethyl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoroethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzonitrile
- 4-Fluorobenzonitrile
- 3-(2-Chloroethyl)benzonitrile
Uniqueness
3-(2-Fluoroethyl)benzonitrile is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
655250-93-4 |
---|---|
Molecular Formula |
C9H8FN |
Molecular Weight |
149.16 g/mol |
IUPAC Name |
3-(2-fluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H8FN/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5H2 |
InChI Key |
WTIHAXZGPONUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCF |
Origin of Product |
United States |
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